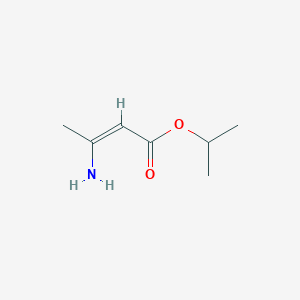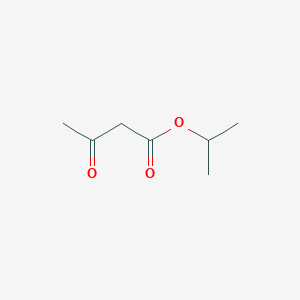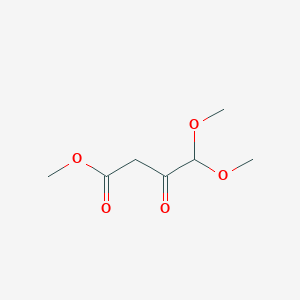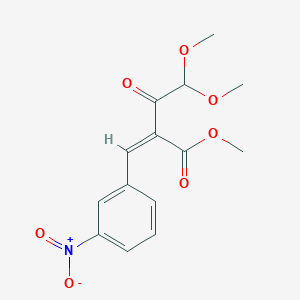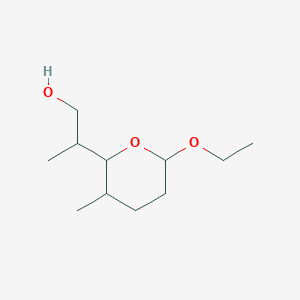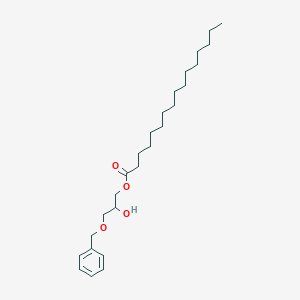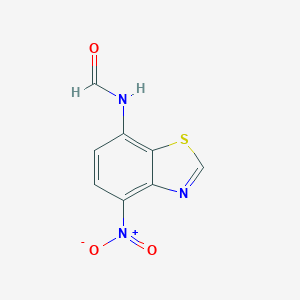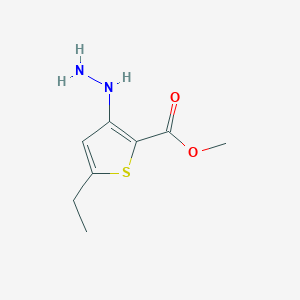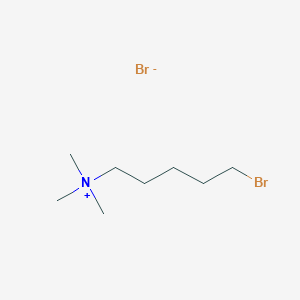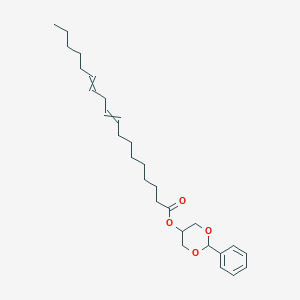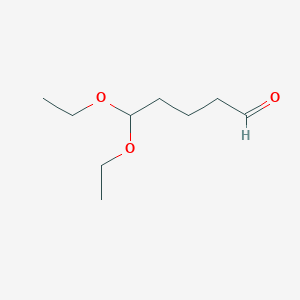
5,5-二乙氧基戊醛
描述
5,5-Diethoxypentanal is an organic compound with the molecular formula C9H18O3. It is an aldehyde that features two ethoxy groups attached to the fifth carbon of a pentanal chain. This compound is used in various fields of synthetic chemistry, chemical biology, and biotechnology.
科学研究应用
5,5-Diethoxypentanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the synthesis of biomolecules and as a precursor for formylation reactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various chemical products and materials.
作用机制
Target of Action
5,5-Diethoxypentanal is a compound used in proteomics research
Mode of Action
It is known to be used in the synthesis of biomolecules , suggesting it may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of biomolecules , it can be inferred that it may play a role in various biochemical pathways.
Result of Action
It is known to be used in the synthesis of biomolecules , suggesting it may have some effect at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
5,5-Diethoxypentanal can be synthesized through multiple routes. One common method involves the reaction of 2-pentenal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to 5,5-Diethoxypentanal .
Industrial Production Methods
In industrial settings, the production of 5,5-Diethoxypentanal typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
5,5-Diethoxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: 5,5-Diethoxypentanoic acid.
Reduction: 5,5-Diethoxypentanol.
Substitution: Products depend on the nucleophile used, such as 5,5-dimethoxypentanal if methanol is used as the nucleophile.
相似化合物的比较
Similar Compounds
5,5-Dimethoxypentanal: Similar structure but with methoxy groups instead of ethoxy groups.
5,5-Diethoxyhexanal: Similar structure but with an additional carbon in the chain.
5,5-Diethoxybutanal: Similar structure but with one less carbon in the chain.
Uniqueness
5,5-Diethoxypentanal is unique due to its specific structure, which allows for a variety of chemical reactions and applications. Its ethoxy groups provide distinct reactivity compared to similar compounds with different substituents.
属性
IUPAC Name |
5,5-diethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDQYPGTJOMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454592 | |
| Record name | 5,5-diethoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-96-2 | |
| Record name | 5,5-diethoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


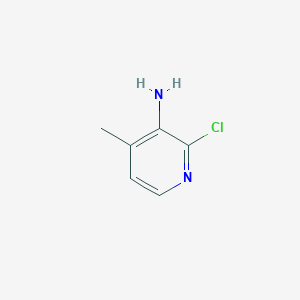
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
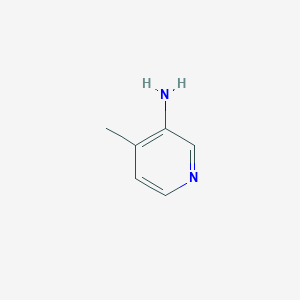
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
